molecular formula C7H2ClF3N2 B1530584 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 1807217-26-0

4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No. B1530584
M. Wt: 206.55 g/mol
InChI Key: NAIFZQCXPOLWKI-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis of Trifluoromethylated N-heterocycles

Research led by Manjunath Channapur and colleagues highlights the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile as a versatile building block for creating trifluoromethylated N-heterocycles. This compound shows potential in developing new pharmaceuticals due to the trifluoromethyl group's impact on bioactivity and metabolic stability (Channapur et al., 2019).

Structural Analysis and Spectroscopy

Marina Tranfić and team conducted X-ray diffraction, FT-IR, FT-R, NMR spectroscopy, and UV–vis absorption and fluorescence spectroscopy on pyridine derivatives, revealing insights into their structural and electronic properties. Such analyses are crucial for the development of materials with specific optical and electronic functions (Tranfić et al., 2011).

Anti-bacterial Activity

S. Rostamizadeh's research demonstrates the synthesis and anti-bacterial evaluation of pyrazolo[3,4-d]pyrimidine derivatives from pyridine precursors. These findings contribute to the search for new anti-bacterial agents (Rostamizadeh et al., 2013).

Molecular Docking and In Vitro Screening

E. M. Flefel et al. explored the synthesis of novel pyridine and fused pyridine derivatives, assessing their potential through in silico molecular docking towards GlcN-6-P synthase. The study provides a foundation for developing new drugs with improved efficacy (Flefel et al., 2018).

Corrosion Inhibitors

A study by A. Dandia and colleagues on the synthesis of pyrazolo[3,4-b]pyridines underlines their effectiveness as corrosion inhibitors for mild steel. This research could lead to more durable materials for industrial applications (Dandia et al., 2013).

Optical and Junction Characteristics

Research by I. Zedan et al. investigated the optical and diode characteristics of pyridine derivatives, providing valuable information for the design of optoelectronic devices (Zedan et al., 2020).

Crystal Structure and Reaction Mechanism

Chuanxiang Liu and colleagues determined the crystal structure of a pyrazole-3-carbonitrile derivative, proposing a reaction mechanism with unsaturated carbonyl compounds. This study enhances our understanding of chemical reaction mechanisms (Liu et al., 2013).

Safety And Hazards

While specific safety data for 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile was not found, it’s important to note that chemicals in this class can be considered hazardous and may pose risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2/c8-5-1-6(7(9,10)11)13-3-4(5)2-12/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIFZQCXPOLWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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